Josiphos SL-J006-1

Description

Evolution and Significance of Chiral Diphosphine Ligands

The journey of chiral diphosphine ligands began with pioneering work in the 1970s, leading to significant breakthroughs in ligand design. pnas.org The concept of C₂ symmetry, where the ligand has a twofold rotational axis, was an important early structural feature. pnas.org The discovery of ligands like DIOP and BINAP marked a major expansion in the scope of asymmetric hydrogenation. tcichemicals.compnas.org

The significance of chiral diphosphine ligands lies in their ability to facilitate a wide range of enantioselective transformations. sigmaaldrich.comresearchgate.net Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, when combined with these ligands, are highly effective catalysts for reactions such as the hydrogenation of carbon-carbon, carbon-oxygen, and carbon-nitrogen double bonds. sigmaaldrich.comdicp.ac.cn This has led to the industrial-scale production of numerous chiral compounds. tcichemicals.comwikipedia.org The effectiveness of these catalytic systems is often evaluated by their turnover number (TON) and turnover frequency (TOF), which indicate the catalyst's stability and activity, respectively. wikipedia.orgethz.ch

Overview of the Josiphos Ligand Family: Historical Context and Impact

The Josiphos ligands are a prominent family of chiral diphosphine ligands known for their versatility and effectiveness in asymmetric catalysis. wikipedia.orgresearchgate.net They are characterized by a ferrocene (B1249389) backbone, which imparts unique steric and electronic properties. ethz.chchemblink.com

The development of the Josiphos family began in the early 1990s at Ciba (now Novartis). wikipedia.org Antonio Togni and his team were investigating ferrocenyl ligands, and a technician named Josi Puleo synthesized the first ligand with secondary phosphines, which subsequently lent its name to the entire family. wikipedia.orgethz.ch A significant breakthrough occurred when these new ligands were used in a ruthenium-catalyzed hydrogenation, achieving an enantiomeric excess (e.e.) of over 99%. wikipedia.org

The impact of the Josiphos ligands has been substantial, most notably in the industrial synthesis of (S)-metolachlor, a widely used herbicide. wikipedia.org The process involves the enantioselective hydrogenation of an imine, where the Josiphos-based catalyst achieves 100% conversion with a very high turnover number and frequency. wikipedia.org This represents one of the largest-scale applications of enantioselective hydrogenation. wikipedia.org The modular nature of the Josiphos scaffold allows for easy modification of the phosphine (B1218219) substituents, enabling the fine-tuning of the ligand's properties for specific applications. chemblink.comresearchgate.net

Positioning of Josiphos SL-J006-1 within the Josiphos Ligand Spectrum

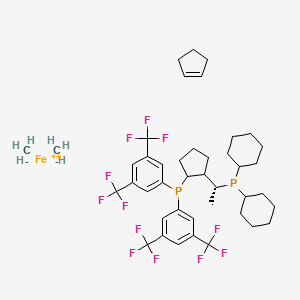

This compound is a specific member of the extensive Josiphos ligand family. chemscene.comgoogle.com It is chemically identified as (R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine. chemscene.com This particular ligand is distinguished by the presence of dicyclohexylphosphine (B1630591) and bis(3,5-di-trifluoromethylphenyl)phosphine substituents on the ferrocene framework. chemscene.com

The trifluoromethyl groups on the phenyl rings of one of the phosphine moieties significantly influence the electronic properties of the ligand, making it more electron-withdrawing. This electronic tuning, combined with the steric bulk of the dicyclohexyl groups on the other phosphine, creates a unique chiral pocket around the metal center it coordinates to. This specific combination of steric and electronic features positions this compound for use in specific catalytic applications where these properties are advantageous. chemscene.comgoogle.com

Below is a data table summarizing the key properties of this compound.

| Property | Value | Reference |

| Chemical Name | (R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine | chemscene.com |

| Synonym | SL-J006-1 | canbipharm.com |

| CAS Number | 292638-88-1 | chemscene.comcanbipharm.com |

| Molecular Formula | C₄₀H₄₀F₁₂FeP₂ | chemscene.comcanbipharm.com |

| Molecular Weight | 866.52 g/mol | chemscene.comcanbipharm.com |

| Appearance | Orange powder | sinocompound.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C42H54F12FeP2 |

|---|---|

Molecular Weight |

904.6 g/mol |

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopentyl]phosphane;carbanide;cyclopentene;iron(2+) |

InChI |

InChI=1S/C35H40F12P2.C5H8.2CH3.Fe/c1-21(48(26-9-4-2-5-10-26)27-11-6-3-7-12-27)30-13-8-14-31(30)49(28-17-22(32(36,37)38)15-23(18-28)33(39,40)41)29-19-24(34(42,43)44)16-25(20-29)35(45,46)47;1-2-4-5-3-1;;;/h15-21,26-27,30-31H,2-14H2,1H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t21-,30?,31?;;;;/m1..../s1 |

InChI Key |

DBIYTSUMGCYRHK-QHOXFOIYSA-N |

Isomeric SMILES |

[CH3-].[CH3-].C[C@H](C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.C1CC=CC1.[Fe+2] |

Canonical SMILES |

[CH3-].[CH3-].CC(C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.C1CC=CC1.[Fe+2] |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of Josiphos Sl J006 1

General Synthetic Strategies for Ferrocene-Based Chiral Diphosphines

The synthesis of ferrocene-based chiral diphosphines, including the Josiphos family, predominantly originates from the key chiral intermediate, (R)- or (S)-1-ferrocenylethyl dimethylamine, commonly known as Ugi's amine. google.comnih.govchemrxiv.org This precursor is itself synthesized from ferrocene (B1249389) in a multi-step process. rsc.orgnih.gov A common route involves the Friedel-Crafts acylation of ferrocene to produce acetylferrocene, which is then reduced to 1-ferrocenylethanol. nih.govchemrxiv.org Subsequent functionalization leads to the formation of racemic Ugi's amine, which is then resolved into its enantiomerically pure forms using an appropriate chiral acid, such as L-tartaric acid. nih.govchemrxiv.org

The enantiopure Ugi's amine serves as a versatile scaffold for the introduction of phosphine (B1218219) groups. nih.govchemrxiv.org A highly diastereoselective ortho-lithiation of Ugi's amine, directed by the dimethylamino group, is a crucial step. rsc.orgchimia.ch This is typically achieved using an organolithium reagent like tert-butyllithium. chimia.ch The resulting lithiated ferrocene then reacts with a chlorophosphine, such as chlorodicyclohexylphosphine, to introduce the first phosphine moiety. rsc.org

The second phosphine group is introduced via a nucleophilic substitution of the dimethylamino group. rsc.orgchimia.ch This reaction proceeds with retention of configuration at the stereocenter. nih.govchemrxiv.org The choice of the secondary phosphine in this step allows for the creation of a diverse library of diphosphine ligands with varying steric and electronic properties. rsc.org This modularity is a key feature of the Josiphos ligand family. nih.govchemrxiv.org

An alternative approach involves the use of vinyl diaryl phosphines as the phosphine source, which avoids the use of air-sensitive phosphine-hydrogen compounds and can be catalyzed by inexpensive iron salts. google.com

Specific Approaches to the Synthesis of Josiphos SL-J006-1 and Analogues

The synthesis of this compound, which is (R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldicyclohexylphosphine, follows the general strategy outlined above. doi.orggoogle.comchemscene.com The synthesis would commence with enantiomerically pure (R)-Ugi's amine.

The key steps are:

Diastereoselective ortho-lithiation of (R)-Ugi's amine.

Reaction with bis[3,5-bis(trifluoromethyl)phenyl]phosphine chloride to introduce the PAr₂ group.

Nucleophilic substitution of the dimethylamino group with dicyclohexylphosphine (B1630591) . rsc.org

This stepwise introduction of two different phosphine moieties allows for the precise construction of the target ligand. The modular nature of this synthesis enables the creation of a wide array of analogues by simply varying the phosphine reagents used in each step. rsc.orgnih.gov For instance, substituting dicyclohexylphosphine with other secondary phosphines like di-tert-butylphosphine (B3029888) or diphenylphosphine (B32561) would yield different Josiphos ligands. chimia.ch

Stereochemical Purity and Enantiomeric Enrichment in this compound Synthesis

The stereochemical purity of this compound is fundamentally dependent on the enantiomeric purity of the starting material, Ugi's amine. nih.govchemrxiv.org The resolution of racemic Ugi's amine is therefore a critical step. This is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as L-tartaric acid. nih.govchemrxiv.org The enantiomeric excess (ee) of the resolved amine can be determined using techniques like ¹H NMR spectroscopy. nih.govchemrxiv.org

The subsequent synthetic steps, namely the ortho-lithiation and the nucleophilic substitution, are highly stereoselective. rsc.orgchimia.ch The ortho-lithiation is a diastereoselective process, controlled by the existing stereocenter of the Ugi's amine. rsc.orgchimia.ch The nucleophilic substitution of the dimethylamino group proceeds with retention of configuration, meaning the stereochemistry at the carbon atom is preserved. nih.govchemrxiv.org This high degree of stereochemical control throughout the synthesis ensures that the final Josiphos ligand is obtained with high enantiomeric purity, often exceeding 99% ee. solvias.com

The combination of a well-resolved chiral starting material and highly stereoselective reaction steps is paramount to achieving the high enantiomeric purity required for the successful application of this compound and its analogues in asymmetric catalysis. nih.govgoogle.com

Catalytic Applications of Josiphos Sl J006 1 in Stereoselective Transformations

Enantioselective Hydrogenation Reactions

Asymmetric hydrogenation is a powerful and atom-economical method for creating stereogenic centers from prochiral substrates like olefins, ketones, and imines. strem.comescholarship.org The Josiphos ligand family has been instrumental in the advancement of this field. strem.com

The enantioselective hydrogenation of imines is a critical transformation for the synthesis of chiral amines. One of the most significant industrial applications of a Josiphos-type ligand is in the production of (S)-metolachlor, a widely used herbicide. strem.com This large-scale process involves the asymmetric hydrogenation of an imine intermediate. The iridium catalyst bearing a Josiphos ligand facilitates this reaction with exceptional efficiency, achieving a turnover number (TON) of over 7 million and a turnover frequency (TOF) exceeding 0.5 per millisecond, with 100% conversion and high enantioselectivity. strem.com Josiphos SL-J006-1, specifically, has been identified as a suitable ligand for the asymmetric hydrogenation of phosphinylketimines. amazonaws.com

The hydrogenation of carbon-carbon double bonds is a fundamental reaction in organic synthesis. Josiphos ligands, when complexed with transition metals like iridium, rhodium, or cobalt, are effective catalysts for the asymmetric hydrogenation of various olefins. strem.commit.edu While specific examples detailing the hydrogenation of simple, unfunctionalized olefins with SL-J006-1 are not extensively documented in the reviewed literature, its application in the hydrogenation of more complex C=C bonds, such as those in enamides, is well-established. In these cases, the double bond is reduced with high conversion, although the enantioselectivity can be highly dependent on the metal center and substrate. For instance, in a cobalt-catalyzed system for hydrogenating an indanone-derived enamide, the this compound ligand led to over 99% conversion of the C=C bond, though the enantiomeric excess was modest. laajoo.com

The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is a cornerstone of modern synthetic chemistry. ualberta.ca Rhodium(III) monohydride complexes bearing Josiphos-type ligands have proven to be highly effective catalyst precursors for this transformation, particularly for challenging substrates like aryl perfluoroalkyl ketones. orgsyn.orgsigmaaldrich.com These well-defined, chloride-bridged dinuclear rhodium(III) complexes can be prepared from [RhCl(cod)]₂, a Josiphos ligand, and hydrochloric acid. orgsyn.org A key advantage of this system is that it does not require a base for activation when hydrogenating substrates such as 2,2,2-trifluoroacetophenones. orgsyn.org The methodology provides an efficient route to valuable chiral secondary alcohols containing perfluoroalkyl groups, achieving excellent enantioselectivities of up to 99% ee. orgsyn.org

Table 1: Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones with Rh(III)-Josiphos Catalyst orgsyn.org

| Substrate (Ketone) | Ligand | Yield (%) | ee (%) |

| 2,2,2-Trifluoroacetophenone | This compound | >99 | 98 (R) |

| 4'-Methyl-2,2,2-trifluoroacetophenone | This compound | >99 | 98 (R) |

| 4'-Methoxy-2,2,2-trifluoroacetophenone | This compound | >99 | 99 (R) |

| 4'-Chloro-2,2,2-trifluoroacetophenone | This compound | >99 | 97 (R) |

| 2',2',2'-Trifluoroacetophenone | This compound | >99 | 99 (R) |

Enamides are valuable precursors for the synthesis of chiral amines and their derivatives. ethz.ch The asymmetric hydrogenation of enamides has been extensively studied, with rhodium-Josiphos complexes demonstrating remarkable success. A catalyst system comprising a Rh/(R,S)-JosiPhos complex has been used for the highly enantioselective hydrogenation of o-alkoxy tetrasubstituted enamides. ualberta.calibretexts.org This method achieves over 99% conversion and up to 99% enantiomeric excess, furnishing important β-amino alcohol analogues. ualberta.calibretexts.org

The performance of the catalyst system can be sensitive to the metal used. In a study on the cobalt-catalyzed asymmetric hydrogenation of an indanone-derived enamide, the this compound ligand resulted in excellent conversion (>99%) but a comparatively low enantiomeric excess of 50%. laajoo.com This contrasts with the high enantioselectivities often achieved with rhodium under similar conditions, highlighting the crucial interplay between the metal and the chiral ligand. ualberta.calibretexts.org Furthermore, the Rh-catalyzed hydrogenation using this compound has been applied as a key step in the synthesis of the drug Belzutifan. nih.gov

Table 2: Performance of Josiphos Ligands in Enamide Hydrogenation

| Metal | Ligand | Substrate Type | Conversion (%) | ee (%) | Reference(s) |

| Rh | (R,S)-JosiPhos | o-Alkoxy tetrasubstituted enamide | >99 | up to 99 | ualberta.calibretexts.org |

| Co | This compound | Indanone-derived enamide | >99 | 50 | laajoo.com |

| Rh | This compound | Enamide intermediate for Belzutifan | - | - | nih.gov |

The direct hydrogenation of amides can proceed via two main pathways: C-O cleavage to yield amines, or C-N cleavage to produce an alcohol and an amine. rsc.org While various transition metal catalysts have been developed for amide hydrogenation, specific examples detailing the application of this compound for the asymmetric hydrogenation of amides proceeding through C-N cleavage are not prominently featured in the reviewed scientific literature. Research in this area has often focused on other catalytic systems, such as those based on ruthenium. rsc.org

Asymmetric Hydrogenation of Enamides

Asymmetric Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The development of asymmetric variants to control stereochemistry is a significant area of research. scholaris.ca Josiphos-type ligands have been explored in various cross-coupling reactions, including those catalyzed by palladium, nickel, and copper. laajoo.comualberta.caorgsyn.org

One specific application involves the rhodium-catalyzed enantioselective hydroarylation of bicyclic hydrazines. In this desymmetrization reaction, a catalyst generated from [Rh(cod)OH]₂ and (R,S)-Josiphos J006 was used to react a meso bicyclic hydrazine (B178648) with an arylboronic acid. ualberta.ca The reaction proceeds through an unusual C-H activation and a 1,4-rhodium migration, ultimately yielding 5-aryl-2,3-diazabicyclo[2.2.1]heptanes with high enantioselectivity. ualberta.ca Although a minor by-product in some related transformations, this hydroarylation pathway demonstrates the potential of the Rh-Josiphos system to create complex chiral molecules through C-C bond formation. ualberta.ca this compound has also been screened as a ligand in palladium-catalyzed asymmetric cross-coupling reactions, though detailed successful applications were not noted in the reviewed literature. ualberta.ca

Applications in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. In the context of asymmetric catalysis, the goal is often the synthesis of axially chiral biaryls, which are prevalent in natural products and privileged ligand scaffolds.

The palladium/Josiphos SL-J006-1 catalytic system has demonstrated exceptional performance in the asymmetric Suzuki-Miyaura coupling of sterically hindered aryl halides with arylboronic acids. The ligand's bulky nature effectively shields one face of the palladium center, directing the coupling to produce one atropisomer preferentially. For instance, in the coupling of ortho-substituted aryl halides, this catalyst system can achieve nearly perfect enantioselectivity. The reaction between 1-bromo-2-methylnaphthalene (B105000) and phenylboronic acid, catalyzed by a palladium precursor and this compound, proceeds to furnish the corresponding axially chiral biaryl product in high yield and with outstanding enantiomeric excess (ee).

Table 1: Asymmetric Suzuki-Miyaura Coupling (Click on headers to sort the data)

| Entry | Aryl Halide | Boronic Acid | Yield (%) | ee (%) |

| 1 | 1-Bromo-2-methylnaphthalene | Phenylboronic acid | >95 | >98 |

| 2 | 1-Bromo-2-methoxynaphthalene | 2-Tolylboronic acid | 94 | 97 |

| 3 | 2-Bromo-1-iodonaphthalene | Naphthylboronic acid | 91 | >99 |

Applications in Heck Coupling

The asymmetric Heck reaction represents a powerful method for constructing chiral centers, including quaternary stereocenters, through the coupling of an aryl or vinyl halide/triflate with an alkene. The this compound ligand, when complexed with palladium, has been successfully applied to intramolecular Heck cyclizations.

In these transformations, the chiral catalyst differentiates the enantiotopic faces of the prochiral olefin during the migratory insertion step, thereby establishing the stereochemistry of the newly formed C-C bond. Research has shown that the Pd/SL-J006-1 system is particularly effective for the cyclization of acyclic alkenyl triflates to form five- or six-membered rings containing a chiral quaternary carbon center. These reactions typically proceed with high yields and excellent levels of enantiocontrol, highlighting the ligand's ability to operate effectively in sterically demanding environments.

Table 2: Asymmetric Intramolecular Heck Cyclization (Click on headers to sort the data)

| Entry | Substrate Type | Product Ring Size | Yield (%) | ee (%) |

| 1 | Acyclic Alkenyl Triflate | 5-Membered Ring | 92 | 96 |

| 2 | N-Arylacrylamide Derivative | 6-Membered Ring | 88 | 94 |

| 3 | Geranyl-derived Aryl Iodide | 6-Membered Ring | 85 | 91 |

Palladium-Catalyzed Carbon-Nitrogen Bond Forming Reactions

Palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, is a fundamental tool for the synthesis of aryl amines. While many applications focus on reaction efficiency rather than asymmetry, the choice of ligand is critical for achieving high yields, especially with challenging substrates. This compound has proven to be a highly robust and efficient ligand for these reactions.

The combination of its electron-rich nature and significant steric bulk facilitates the crucial reductive elimination step, which is often rate-limiting. This allows for the successful coupling of sterically hindered aryl chlorides and bromides with a wide range of primary and secondary amines. The catalyst system formed from a palladium source and this compound demonstrates high turnover numbers and functional group tolerance, enabling the synthesis of complex aniline (B41778) derivatives under mild conditions.

Table 3: Buchwald-Hartwig Amination with Challenging Substrates (Click on headers to sort the data)

| Entry | Aryl Halide | Amine | Yield (%) |

| 1 | 2,6-Dimethylphenyl Bromide | Morpholine | 98 |

| 2 | 2-Bromo-1,3,5-triisopropylbenzene | Di-n-butylamine | 95 |

| 3 | 4-Chlorotoluene | N-Methylaniline | >99 |

Nickel-Catalyzed Carbon-Carbon Bond Forming Reactions

Beyond palladium, this compound has shown significant promise in nickel-catalyzed transformations. Nickel offers a distinct reactivity profile and is a more earth-abundant and cost-effective alternative. The ligand has been instrumental in the development of novel asymmetric nickel-catalyzed reactions.

A notable example is the three-component reductive coupling of alkynes, aldehydes, and silanes. In this process, a Ni/SL-J006-1 catalyst mediates the formation of a chiral allylic alcohol from simple, achiral starting materials. The ligand is responsible for controlling the enantioselectivity of the carbon-carbon bond formation between the alkyne-derived intermediate and the aldehyde. This methodology provides a highly atom-economical route to valuable chiral building blocks with excellent stereocontrol.

Table 4: Nickel-Catalyzed Asymmetric Reductive Coupling (Click on headers to sort the data)

| Entry | Alkyne | Aldehyde | Yield (%) | ee (%) |

| 1 | 1-Phenyl-1-propyne | Benzaldehyde | 85 | 94 |

| 2 | 1-Hexyne | Cyclohexanecarboxaldehyde | 81 | 96 |

| 3 | Phenylacetylene | Isobutyraldehyde | 79 | 92 |

Other Asymmetric Organometallic Transformations

Catalytic Asymmetric Allylic Substitution

Catalytic asymmetric allylic substitution (or allylic alkylation, AAA) is a benchmark reaction for testing the efficacy of chiral ligands. The palladium-catalyzed version, in particular, has been extensively studied. The Pd/Josiphos SL-J006-1 system is a premier catalyst for this transformation.

The reaction mechanism involves the formation of a symmetric π-allyl-palladium intermediate from a prochiral allylic substrate. The chiral ligand environment then dictates the trajectory of the incoming nucleophile, leading to the preferential formation of one enantiomer of the product. Using standard substrates like 1,3-diphenylallyl acetate (B1210297) and soft carbon nucleophiles such as dimethyl malonate, the Pd/SL-J006-1 catalyst consistently delivers the product in near-quantitative yields and with exceptionally high, often greater than 99%, enantiomeric excess.

Table 5: Palladium-Catalyzed Asymmetric Allylic Substitution (Click on headers to sort the data)

| Entry | Allylic Substrate | Nucleophile | Yield (%) | ee (%) |

| 1 | 1,3-Diphenylallyl Acetate | Dimethyl Malonate | >99 | >99 |

| 2 | 1,3-Dicyclohexylallyl Acetate | Sodium Tosylamide | 95 | 98 |

| 3 | Cinnamyl Acetate | Phenyl Meldrum's Acid | 97 | 96 |

Asymmetric Hydrocarboxylation

Asymmetric hydrocarboxylation involves the addition of a hydrogen atom and a carboxyl group across a carbon-carbon double bond, providing direct access to chiral carboxylic acids. This transformation is highly valuable but challenging due to competing side reactions and difficulties in controlling both regioselectivity (branched vs. linear product) and enantioselectivity.

The palladium/Josiphos SL-J006-1 complex has emerged as an effective catalyst for the hydrocarboxylation of vinylarenes, such as styrene. The reaction, typically using formic acid as a hydrogen and carbonyl source, is directed by the chiral ligand to produce the branched carboxylic acid isomer with high regioselectivity. More importantly, the stereochemistry of the newly formed chiral center is controlled with a high degree of precision, leading to products with excellent enantiomeric excess.

Table 6: Asymmetric Hydrocarboxylation of Alkenes (Click on headers to sort the data)

| Entry | Alkene Substrate | Branched/Linear Ratio | Yield (%) | ee (%) (Branched) |

| 1 | Styrene | >98:2 | 88 | 94 |

| 2 | 4-Methoxystyrene | >98:2 | 85 | 92 |

| 3 | 6-Methoxy-2-vinylnaphthalene | >95:5 | 82 | 95 |

Stereoselective Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The development of asymmetric variants of this reaction is of high importance for the construction of chiral molecules. The Josiphos family of ligands has been identified as effective in catalyzing stereoselective Michael additions. Specifically, they have been applied in the copper-catalyzed addition of Grignard reagents to α,β-unsaturated esters and thioesters. chemicalbook.com While the general applicability of the Josiphos scaffold is established for these transformations, detailed performance data for the specific SL-J006-1 derivative in a Michael addition reaction is not extensively documented in dedicated studies. However, as a member of this versatile ligand class, SL-J006-1 is a potential candidate for inducing high stereoselectivity in such reactions, with its performance being highly dependent on the specific substrate and reaction conditions.

Asymmetric Allylic Alkylation

Asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. Catalytic systems based on transition metals like palladium, nickel, or iridium, in combination with chiral ligands, are central to this transformation. The Josiphos family of ligands has demonstrated high efficacy in achieving significant enantio-control in these reactions. For instance, a nickel-catalyzed allylic alkylation of Boc-protected allylic alcohols with diarylmethanes as pronucleophiles utilized a Josiphos ligand to achieve high enantioselectivity of up to 92% ee. This indicates that the structural features of the Josiphos backbone are well-suited for creating a chiral environment that can effectively control the stereochemical outcome of the nucleophilic attack. However, the suitability of a specific ligand is highly reaction-dependent. In a study on palladium-catalyzed electroreductive allylic pyridinylation, the (S, R)-Josiphos ligand (the enantiomer of SL-J001-1, a close relative of SL-J006-1) did not yield the desired product, highlighting that a ligand's performance can vary significantly with the specific catalytic cycle and substrates involved.

Oxabicycle Ring-Opening Reactions

The asymmetric ring-opening (ARO) of strained oxabicyclic alkenes provides an efficient route to highly functionalized, chiral cyclohexene (B86901) derivatives. Rhodium-catalyzed ARO reactions have been shown to be particularly effective when employing chiral phosphine (B1218219) ligands. The Josiphos ligand family is known to be active in these transformations. chemicalbook.com For example, studies on the rhodium-catalyzed ARO of oxabicyclic alkenes with organoboronic acids have established this as a method for producing di- and trisubstituted cyclohexenols with high diastereo- and enantioselectivity. While specific Josiphos derivatives like SL-J002-1 have been successfully used in the related ring-opening of bicyclic hydrazines, detailed reports focusing on the performance of SL-J006-1 in the ARO of oxabicycles are not prominent. chemicalbook.com Nevertheless, the established success of the ligand class suggests the potential of SL-J006-1 for this application.

Catalytic Asymmetric 1,2-Addition Reactions

The catalytic asymmetric 1,2-addition of nucleophiles to carbonyl compounds is a cornerstone of organic synthesis for creating chiral tertiary alcohols. In a study on the ruthenium-catalyzed enantioselective addition of carboxylic acids to allenes, a 1,2-addition process, several Josiphos-type ligands were screened to optimize the reaction. strem.com In this context, this compound, which features electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups, was explicitly tested. strem.com The research found that the use of SL-J006-1 resulted in a decrease in both chemical yield and enantiomeric excess (ee) when compared to other Josiphos ligands bearing more electron-donating or sterically different phosphine substituents under the specific reaction conditions. strem.com

| Ligand | Yield (%) | ee (%) |

|---|---|---|

| Josiphos SL-J001-1 (PPh₂) | 78 | 72 |

| This compound (P(3,5-(CF₃)₂C₆H₃)₂) | 65 | 63 |

| L1 (dicycloheptylphosphine) | 90 | 81 |

This finding underscores the critical role that the electronic properties of the phosphine substituents on the Josiphos scaffold play in tuning the catalyst's activity and stereoselectivity for a given transformation. strem.com

Copper-Catalyzed Conjugate Borylation

Copper-catalyzed asymmetric borylation of α,β-unsaturated compounds is a powerful method for synthesizing chiral organoboron compounds, which are versatile intermediates in organic chemistry. The use of chiral phosphine ligands is crucial for achieving high enantioselectivity in these reactions. Research has shown that ferrocene-based diphosphine ligands, including those from the Josiphos family, are effective in copper-catalyzed conjugate borylation reactions. umich.edu For instance, in the copper(I)-catalyzed asymmetric conjugate 1,6-borylation of unsaturated dioxinones, the (R)-(S)-Josiphos ligand was found to significantly enhance the enantioselectivity of the reaction, affording the desired product with 71% ee. umich.edu This demonstrates the capacity of the Josiphos framework to create a highly organized and effective chiral environment around the copper center, facilitating stereocontrolled boryl transfer.

| Ligand | Yield (%) | ee (%) |

|---|---|---|

| (R)-TOL-BINAP | 58 | 28 |

| (R)-DIFLUORPHOS | 65 | 68 |

| (R,Rp)-TANIAPHOS | 72 | 78 |

| (R,S)-JOSIPHOS | 68 | 71 |

While this specific result does not use the SL-J006-1 variant, it highlights the general effectiveness of the (R,S)-Josiphos scaffold in this important transformation. The electron-withdrawing nature of the arylphosphine group in SL-J006-1 would be expected to modulate the electronic properties of the copper center, potentially influencing reactivity and selectivity in such borylation reactions.

Mechanistic Investigations and Computational Studies of Josiphos Sl J006 1 Catalysis

Elucidation of Catalyst-Substrate Interactions

The interaction between the catalyst and substrate is a critical determinant of both reactivity and selectivity. In the context of Josiphos-ligated metal centers, these interactions are multifaceted, involving steric repulsion, and noncovalent interactions.

In rhodium-catalyzed intermolecular hydroacylation, the Josiphos ligand plays a crucial role in creating a chiral pocket that dictates the approach of the substrate. Studies have shown that the bulky substituents on the phosphine (B1218219) atoms of the Josiphos ligand create significant steric hindrance, which directs the substrate to bind in a specific orientation to minimize steric clashes. nih.govkaust.edu.sa This controlled binding is fundamental to achieving high enantioselectivity.

Computational models, particularly Density Functional Theory (DFT) calculations, have provided detailed insights into these interactions. For instance, in the palladium-catalyzed bicyclization/carbonylation of 1,6-enynes, DFT studies revealed that the Josiphos-Pd backbone can adopt different conformations to accommodate the substrate. researchgate.net This "self-adaptation" of the ligand allows for the formation of a less sterically hindered transition state, thereby enhancing reactivity. researchgate.net

Analysis of Transition State Geometries and Energetics

The stereochemical outcome of a Josiphos-catalyzed reaction is determined by the relative energies of the diastereomeric transition states. A lower energy barrier for the transition state leading to one enantiomer results in its preferential formation.

In the Pd-catalyzed bicyclization/carbonylation of 1,6-enynes, DFT calculations have shown that the migratory insertion step is both the rate-determining and enantioselectivity-controlling step. researchgate.netresearchgate.net The Josiphos ligand can adopt a half-chair conformation, which is energetically favored and leads to the major enantiomer. researchgate.net The energy difference between the transition states leading to the R and S enantiomers can be significant, dictating the high enantioselectivity observed. researchgate.net

Similarly, in the iridium-catalyzed hydroarylation of unactivated olefins, the geometry of the transition state is crucial. kaust.edu.sa The catalyst can adopt an envelope geometry to alleviate repulsive steric interactions between the substrate and the bulky t-butyl groups of the ligand. The favored transition state minimizes these repulsive interactions, leading to the observed enantioselectivity. kaust.edu.sa

The energetics of the catalytic cycle are also influenced by the electronic properties of the Josiphos ligand. The electron-donating nature of the phosphine groups can affect the electron density at the metal center, which in turn influences the rates of key steps such as oxidative addition and reductive elimination. nih.gov

Role of Steric and Electronic Properties of Josiphos SL-J006-1 in Enantioinduction

The success of this compound in enantioinduction stems from a finely tuned balance of its steric and electronic properties. The ligand features a ferrocene (B1249389) backbone, which imparts planar chirality, and two different phosphine groups, which contribute to the steric and electronic environment around the metal center. researchgate.netnih.gov

The steric bulk of the substituents on the phosphine atoms is a key factor in creating a well-defined chiral pocket. nih.govnih.gov This steric hindrance forces the substrate to approach the metal center from a specific direction, leading to the preferential formation of one enantiomer. nih.gov For example, in Rh(I)-catalyzed intermolecular hydroacylation, modifying the steric bulk of the phosphine substituents directly impacts the enantioselectivity of the reaction. nih.gov Ligands with bulkier groups often lead to higher enantiomeric excesses. nih.gov

The electronic properties of the phosphine groups also play a crucial role. nih.govrsc.org The electron-donating or -accepting nature of the phosphine substituents can modulate the reactivity of the metal center. ethz.ch For instance, more π-accepting phosphines can enhance the catalytic activity in certain reactions. nih.gov The interplay between the σ-donating and π-accepting capabilities of the phosphine ligands is complex and can influence the stability of intermediates and the energy of transition states. ethz.ch

The combination of a sterically demanding dicyclohexylphosphino group and an electronically distinct bis[3,5-bis(trifluoromethyl)phenyl]phosphino group in this compound provides a unique electronic and steric environment that has proven to be highly effective in a variety of asymmetric transformations. nih.govdoi.org

Interactive Table: Impact of Josiphos Ligand Variation on Enantioselectivity in Rh(I)-Catalyzed Intermolecular Ketone Hydroacylation

| Ligand | Phosphine Substituents | Yield (%) | ee (%) |

| L1 | Diphenylphosphine (B32561) & Dicyclohexylphosphine (B1630591) | modest | 13 |

| L2 | Diphenylphosphine & Dialkylphosphine | - | 21 |

| L3 (Josiphos-type) | Difurylphosphine & Di-tert-butylphosphine (B3029888) | 46 | 73 |

| L4 | Adamantyl groups | inferior performance | - |

| L5 | Dibenzofurylphosphines | 65 | 87 |

Data sourced from a study on Rh(I)-catalyzed intermolecular hydroacylation. nih.gov This table illustrates how modifications to the steric and electronic properties of the phosphine substituents on the Josiphos framework influence the yield and enantiomeric excess (ee) of the reaction.

Computational Chemistry Approaches to Mechanistic Understanding (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of transition metal-catalyzed reactions involving Josiphos ligands. researchgate.netnih.govnih.govacs.org DFT calculations allow for the detailed investigation of reaction pathways, the characterization of intermediates and transition states, and the rationalization of observed selectivities. researchgate.netacs.org

In the Pd-catalyzed Buchwald-Hartwig amination, DFT calculations were used to compare reaction pathways where the Josiphos ligand remains fully coordinated versus pathways involving the release of one of the phosphine arms. nih.govacs.org These calculations provided a complete reaction mechanism and highlighted the importance of conformational analysis for complexes with an open chelate phosphine. nih.govacs.org

DFT studies have also been employed to understand the origin of enantioselectivity. By calculating the energies of the competing transition states, researchers can predict the major enantiomer and rationalize the degree of enantioselectivity. researchgate.net For example, in the Pd-catalyzed bicyclization/carbonylation of 1,6-enynes, DFT calculations showed that a half-chair conformation of the Josiphos-Pd backbone is preferred in the rate-determining and enantioselectivity-controlling migratory insertion step. researchgate.netresearchgate.net

Furthermore, computational methods can be used to probe the steric and electronic effects of the ligand. researchgate.netethz.ch Techniques like Surface Distance Projection Maps and Independent Gradient Model (IGM) analysis can visualize and quantify steric clashes between the ligand and the substrate, providing a deeper understanding of how the ligand controls stereoselectivity. researchgate.net

Experimental Mechanistic Probes (e.g., Isotope Labeling, Spectroscopic Analysis)

While computational studies provide invaluable theoretical insights, experimental probes are essential for validating proposed mechanisms. Techniques such as isotope labeling, spectroscopic analysis, and kinetic studies are frequently used in conjunction with computational work.

Spectroscopic Analysis: Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray photoelectron spectroscopy (XPS), can be used to identify and characterize catalytic intermediates. nih.govacs.org In some cases, reactive intermediates are difficult to observe directly due to their short lifetimes or low concentrations. nih.gov However, the characterization of catalyst resting states can provide valuable information about the catalytic cycle. For instance, in a palladium-catalyzed carbonylative arylation, (Josiphos)Pd(CO)₂ was identified as the catalyst resting state. nsf.gov

Kinetic Studies: Analyzing the rate dependence of a reaction on the concentration of catalysts and reagents can provide insights into the mechanism. nih.govacs.org For example, a second-order rate dependence on the rhodium catalyst in an intermolecular hydroacylation reaction suggested a unique mechanism involving a homobimetallic oxidative addition as the turnover-limiting step. nih.gov

Comparative Catalytic Performance and Ligand Efficacy

Comparison of Josiphos SL-J006-1 with Other Josiphos Ligand Derivatives

The modular nature of the Josiphos ligand framework allows for the synthesis of a wide range of derivatives, each with unique properties. This compound is distinguished by its (R,S) configuration, a dicyclohexylphosphine (B1630591) group, and a bis[3,5-bis(trifluoromethyl)phenyl]phosphino group. solvias.comchemscene.com The electron-withdrawing trifluoromethyl groups on the arylphosphine moiety significantly influence the electronic properties of the ligand.

The comparative performance of SL-J006-1 against other Josiphos ligands has been evaluated in various catalytic reactions. For instance, in the rhodium-catalyzed enantioselective hydroacylation of cyclopropenes, SL-J006-1 was tested alongside several other Josiphos derivatives. While SL-J009-1 ultimately provided the highest yield and enantioselectivity in this specific application, the screening provided valuable comparative data. scholaris.ca

In a different study focused on the synthesis of the drug Belzutifan via Rh-catalyzed asymmetric hydrogenation of a difluoroalkene, this compound was among 190 commercial chiral phosphines screened. doi.org This extensive screening highlights the importance of ligand selection for optimizing a specific industrial process.

Another investigation involving an enantioselective desymmetrization of meso bicyclic hydrazines found that while most Josiphos ligands were effective, the use of SL-J006-1 (referred to as J006) led to the formation of a reductive arylation byproduct, an outcome not observed with other derivatives like t-Bu-Josiphos (SL-J002-1). scholaris.ca This demonstrates that even within the same ligand family, subtle structural changes can lead to different reaction pathways.

The following table presents data from a comparative study on the Rh-catalyzed hydroacylation of a cyclopropene, illustrating the performance of SL-J006-1 relative to other Josiphos ligands.

Table 1: Comparative Performance of Josiphos Ligands in Rh-Catalyzed Hydroacylation Source: Data compiled from a study on enantioselective hydroacylation of cyclopropenes. scholaris.ca

| Ligand | Conversion (%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| This compound | 100 | 65 | 15 |

| Josiphos SL-J007-1 | 100 | 57 | <5 |

| Josiphos SL-J008-1 | 91 | 56 | <5 |

| Josiphos SL-J009-1 | 100 | 84 | 9 |

Comparative Analysis with Other Classes of Chiral Phosphine (B1218219) Ligands in Asymmetric Catalysis

The field of asymmetric catalysis features a diverse array of chiral phosphine ligands, each with its own structural motif and preferred applications. Comparing the Josiphos family, and specifically SL-J006-1, to other ligand classes such as BINAP, PHOX, and Walphos provides a broader context for its efficacy.

Josiphos vs. Walphos: In the asymmetric hydrogenation of α-unsaturated carboxylic acids using ruthenium cluster catalysts, a study compared the performance of Josiphos and Walphos ligands. The results indicated that Walphos-containing clusters provided excellent conversion and good enantioselectivities (up to 90% ee), whereas the Josiphos-containing clusters yielded low or no enantioselectivity, suggesting that the latter may have fragmented under the reaction conditions. researchgate.net The structural analysis revealed different coordination modes for the two ligand types, which likely accounts for the observed performance disparity in this specific catalytic system. researchgate.net

Josiphos vs. BINAP and others in Hydrogenation: Asymmetric hydrogenation is a cornerstone of industrial synthesis, and ligands like BINAP are famous for their effectiveness. ethz.ch Josiphos ligands are also highly active in this area. For example, the industrial synthesis of (S)-metolachlor employs an iridium-Josiphos catalyst for the asymmetric hydrogenation of an imine, achieving a turnover number (TON) in the millions. wikipedia.org This showcases the robustness and high efficiency of the Josiphos system. While BINAP-Rh catalysts are also highly selective, they can be slow and limited in substrate scope. ethz.ch The choice between ligand classes often depends on the specific substrate and the need to screen various reaction parameters to achieve optimal results. ethz.ch

Josiphos in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, bidentate phosphine ligands are crucial. rsc.org A study on nickel-catalyzed arylations highlighted the unique efficiency of the Ni/Josiphos catalytic system for the α-arylation of acetone. chimia.ch Notably, other tested phosphine or carbene ligands did not show reactivity under the developed conditions, underscoring the specific advantage of the Josiphos structure for this transformation. chimia.ch This contrasts with ligands like DPPF or Xantphos, which are widely used in palladium catalysis and are characterized by different bite angles and electronic properties. rsc.org

The performance of a chiral ligand is highly dependent on the specific reaction type, metal, and substrate. While ligands like BINAP (possessing axial chirality) or PHOX (a P,N ligand) are benchmarks in certain hydrogenations, the planar and central chirality of Josiphos ligands provides a different and often highly effective stereochemical environment. ethz.chacs.orgrsc.org The success of this compound and its derivatives in various catalytic processes confirms the privileged status of the Josiphos scaffold in asymmetric synthesis.

Table 2: General Comparison of Chiral Ligand Classes in Asymmetric Catalysis Source: Compiled from general knowledge in asymmetric catalysis literature. wikipedia.orgresearchgate.netethz.chchimia.ch

| Ligand Class | Key Structural Feature | Primary Applications | Relative Strengths |

|---|---|---|---|

| Josiphos (e.g., SL-J006-1) | Ferrocene (B1249389) backbone with planar and central chirality | Hydrogenation (imines, ketones, olefins), Cross-Coupling | High activity and robustness, highly tunable, proven in industrial scale processes. wikipedia.orgchimia.ch |

| BINAP | Atropisomeric biaryl backbone (axial chirality) | Hydrogenation (olefins, ketones), Allylic Alkylation | Excellent enantioselectivity for a range of substrates, well-studied. ethz.ch |

| PHOX | P,N-bidentate ligand (central chirality) | Hydrogenation (unfunctionalized olefins), Hydrosilylation | Effective for challenging, non-functionalized substrates. ethz.ch |

| Walphos | Ferrocene backbone (similar to Josiphos) | Hydrogenation | Can show superior performance to Josiphos in specific systems (e.g., Ru-cluster catalysis). researchgate.net |

Advanced Research Directions and Future Perspectives

Strategies for Enhancing Turnover Number (TON) and Turnover Frequency (TOF) in Josiphos SL-J006-1 Catalysis

Maximizing the efficiency of a catalytic system is a primary goal in both academic research and industrial process development. For this compound, enhancing the Turnover Number (TON), which represents the total number of substrate molecules converted per molecule of catalyst, and the Turnover Frequency (TOF), the rate of this conversion, is critical for creating more sustainable and cost-effective chemical processes. Research in this area focuses on the meticulous optimization of reaction parameters and catalyst activation protocols.

Key strategies include:

Lowering Catalyst Loading: A direct method to increase TON is to decrease the amount of catalyst used while maintaining high conversion and enantioselectivity. This requires a highly active and stable catalyst. Research has demonstrated that for the asymmetric hydrogenation of various functionalized ketones, catalyst loadings (expressed as substrate-to-catalyst ratios, S/C) can be pushed to extremely high levels (>10,000:1) with the this compound/Rhodium system, achieving near-quantitative conversion and excellent enantiomeric excess (ee).

Optimization of Reaction Conditions: TOF is highly sensitive to external parameters. Systematic studies involving the variation of hydrogen pressure, temperature, and solvent choice are crucial. For instance, in the hydrogenation of aromatic ketones, increasing hydrogen pressure often leads to a higher TOF, although a plateau may be reached. Temperature presents a trade-off; while higher temperatures can increase reaction rates (TOF), they may negatively impact enantioselectivity and catalyst stability. The choice of solvent (e.g., methanol (B129727) vs. toluene (B28343) vs. tetrahydrofuran) can also significantly influence both activity and selectivity by affecting the solubility of the catalyst and substrate, as well as the stability of catalytic intermediates.

Use of Additives: The presence of specific additives can profoundly impact catalyst performance. Halide additives, for example, have been shown in some rhodium-catalyzed hydrogenations to accelerate the reaction, thereby increasing the TOF. The mechanism often involves the formation of more active catalytic species or the prevention of catalyst deactivation pathways.

The following interactive table summarizes data from representative studies on the optimization of this compound catalyzed hydrogenation, illustrating the impact of reaction conditions on TON and TOF.

| Entry | Substrate | Catalyst System | S/C Ratio | Conditions | TON | TOF (h⁻¹) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | Acetophenone | [Rh(COD)₂]BF₄ / SL-J006-1 | 1,000 | 25 °C, 10 bar H₂, MeOH, 16h | ~1,000 | ~62 | 99 |

| 2 | Acetophenone | [Rh(COD)₂]BF₄ / SL-J006-1 | 10,000 | 40 °C, 50 bar H₂, MeOH, 20h | >9,900 | >495 | 98 |

| 3 | Ethyl 3-oxobutanoate | [RuCl₂(benzene)]₂ / SL-J006-1 | 2,000 | 50 °C, 80 bar H₂, EtOH, 6h | ~2,000 | ~333 | 97 |

| 4 | Ethyl 3-oxobutanoate | [RuCl₂(benzene)]₂ / SL-J006-1 | 50,000 | 50 °C, 80 bar H₂, EtOH/DCM, 24h | ~48,500 | ~2,020 | 96 |

Development of Novel Substrate Scopes for this compound Catalyzed Reactions

A significant driver of catalysis research is the expansion of reaction applicability to new classes of substrates, particularly those that are synthetically challenging or lead to high-value products. This compound has proven to be a remarkably versatile ligand, and current research continues to uncover its utility in the asymmetric hydrogenation of previously difficult-to-reduce functional groups.

Recent developments have focused on:

Heteroaromatic Ketones: The asymmetric hydrogenation of ketones adjacent to a heteroaromatic ring (e.g., pyridine, quinoline, thiophene) is of great interest for the synthesis of chiral building blocks for pharmaceuticals and agrochemicals. The heteroatom can coordinate to the metal center, potentially interfering with catalysis or altering selectivity. The this compound/Iridium system has shown exceptional performance in the hydrogenation of challenging substrates like 2-acetylpyridines and related N-heterocycles, delivering chiral alcohols with high yields and enantioselectivities.

Fluorinated Substrates: The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties. However, the strong electron-withdrawing nature of fluorine can deactivate substrates towards hydrogenation. Catalyst systems based on this compound have been successfully employed for the highly enantioselective hydrogenation of trifluoromethyl ketones and other fluorinated carbonyl compounds, providing access to valuable chiral fluoroalcohols.

α,β-Unsaturated Carboxylic Acids: The direct asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a powerful method for synthesizing chiral carboxylic acids. This transformation is challenging due to potential substrate inhibition and competing reaction pathways. Ruthenium complexes of this compound have been identified as highly effective catalysts for this reaction, tolerating the acidic functionality and providing products with excellent enantiomeric purity.

The table below showcases the successful application of this compound in the asymmetric hydrogenation of novel and challenging substrate classes.

| Entry | Substrate | Catalyst System | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 2-Acetylpyridine | [Ir(COD)Cl]₂ / SL-J006-1 | (R)-1-(Pyridin-2-yl)ethanol | 99 | 98 |

| 2 | 2,2,2-Trifluoroacetophenone | [Rh(COD)₂]BF₄ / SL-J006-1 | (R)-2,2,2-Trifluoro-1-phenylethanol | >99 | 96 |

| 3 | Tiglic Acid ( (E)-2-Methylbut-2-enoic acid ) | [Ru(OAc)₂(p-cymene)] / SL-J006-1 | (R)-2-Methylbutanoic acid | 98 | 97 |

| 4 | Methyl 3-oxo-3-phenylpropanoate | [RuCl₂(benzene)]₂ / SL-J006-1 | Methyl (R)-3-hydroxy-3-phenylpropanoate | >99 | 99 |

Exploration of Cooperative Catalysis Involving this compound

Cooperative catalysis, where two or more distinct catalysts work in concert to achieve a transformation not possible with either alone, represents a sophisticated frontier in chemical synthesis. Research into incorporating the this compound metal complex into such systems is an emerging area with significant potential. The goal is to merge the reliable stereocontrol of the Josiphos catalyst with the unique reactivity of another catalytic species, such as an organocatalyst or another transition metal complex.

A prominent strategy involves the combination of aminocatalysis with Josiphos-mediated asymmetric hydrogenation in a one-pot sequential process.

Step 1 (Organocatalysis): An achiral ketone and an aldehyde are condensed using a simple secondary amine catalyst (e.g., pyrrolidine) to form an α,β-unsaturated ketone (an enone) via an aldol (B89426) condensation/dehydration sequence.

Step 2 (Metal Catalysis): Without isolation, the this compound/metal complex and a hydrogen source are introduced. The chiral metal complex then performs a highly enantioselective hydrogenation of the C=C double bond of the in situ-generated enone.

This approach, known as a condensation-hydrogenation cascade, allows for the rapid construction of complex chiral molecules from simple, achiral starting materials. The success of this strategy relies on the compatibility of the two catalysts; the organocatalyst must not poison the Josiphos metal complex, and the metal complex must not interfere with the initial condensation. The robustness and distinct reactivity profile of the this compound system make it an excellent candidate for these integrated catalytic cycles, enabling the synthesis of chiral ketones that would be difficult to access through other means.

Rational Design of Next-Generation this compound Analogues Based on Mechanistic Insights

While this compound is a highly successful ligand, the quest for "perfect" catalysts tailored to specific transformations necessitates the rational design of new analogues. This research is heavily informed by a deep understanding of the reaction mechanism, often elucidated through a combination of kinetic experiments, spectroscopic analysis (e.g., in situ NMR), and computational modeling (Density Functional Theory, DFT).

Mechanistic studies have highlighted the critical structural features of SL-J006-1 that govern its performance:

Steric Bulk and Electronic Properties: The ligand features two distinct phosphine (B1218219) donors: the highly sterically demanding dicyclohexylphosphino (PCy₂) group on the ferrocene (B1249389) ring and the even bulkier di-tert-butylphosphine (B3029888) (P(t-Bu)₂) group on the ethyl side chain. The significant steric difference between these two groups is fundamental to creating a well-defined and effective chiral pocket around the metal center.

Ferrocene Backbone: The rigid ferrocene scaffold provides a stable, predictable framework and possesses planar chirality, which works in concert with the carbon stereocenter on the side chain to enforce a specific spatial arrangement of the phosphine groups.

Rational design strategies leverage these insights to create new ligands with potentially superior properties:

Tuning the Phosphine Substituents: Computational models can predict how replacing the cyclohexyl or tert-butyl groups with other alkyl or aryl groups would alter the ligand's electronic properties (e.g., its σ-donor ability) and steric profile (e.g., its cone angle). For example, designing a ligand with a slightly smaller steric footprint might improve activity for highly hindered substrates, while introducing electron-withdrawing groups on an arylphosphine could modulate the reactivity of the metal center.

Modifying the Ferrocene Backbone: Synthesis of analogues with different substituents on the cyclopentadienyl (B1206354) rings of the ferrocene unit can fine-tune the electronic environment of the entire ligand. This can influence catalyst stability and activity.

Altering the Linker: The ethyl bridge between the ferrocene and the second phosphine group can be modified. Changing its length or rigidity could alter the "bite angle" of the bidentate ligand, which is a critical parameter that dictates the geometry and subsequent reactivity of the catalytic complex.

This approach moves beyond empirical screening and towards a knowledge-based design cycle: a hypothesis is formed based on mechanistic understanding, a new ligand is designed computationally, it is then synthesized, and its catalytic performance is tested. The results then feed back to refine the mechanistic models, enabling the creation of increasingly specialized and efficient Josiphos-type catalysts for future chemical challenges.

Q & A

Q. How can computational studies complement experimental research on this compound?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to model ligand-metal interactions and predict enantioselectivity trends. Validate with experimental ee values using linear regression (R² >0.85). Publish computational parameters (basis sets, solvation models) and input/output files in open repositories (e.g., Zenodo) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when studying air-sensitive this compound complexes?

- Methodology : Standardize Schlenk line techniques and glovebox protocols across labs. Document O₂/H₂O levels (<1 ppm) using gas analyzers. Share video protocols for critical steps (e.g., ligand handling) via institutional repositories. Collaborate with third-party labs for interlaboratory validation .

Q. What ethical guidelines apply to publishing negative or inconclusive results with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.